(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine
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Overview
Description
(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine: is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine typically involves the introduction of the trifluoromethyl group and the methanamine group onto the pyridine ring. One common method is through a multi-step synthesis starting from commercially available pyridine derivatives. The reaction conditions often involve the use of strong bases and nucleophilic reagents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethyl and methanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and methanamine groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine
- (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-2-yl)methanamine
- (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-5-yl)methanamine
Uniqueness
Compared to similar compounds, (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine has a unique substitution pattern on the pyridine ring, which can lead to distinct chemical and biological properties. The position of the trifluoromethyl and methanamine groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C10H13F3N2 |
---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C10H13F3N2/c1-9(2,10(11,12)13)8-5-7(6-14)3-4-15-8/h3-5H,6,14H2,1-2H3 |
InChI Key |
XRLCEQVNVNMEKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)CN)C(F)(F)F |
Origin of Product |
United States |
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